3alpha,7beta-Di-O-acetyl Ursodeoxycholic Acid Methyl Ester

Description

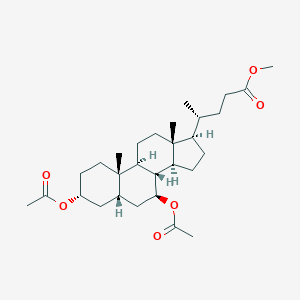

3α,7β-Di-O-acetyl Ursodeoxycholic Acid Methyl Ester (CAS: 60384-30-7) is a synthetic derivative of ursodeoxycholic acid (UDCA), a secondary bile acid with therapeutic applications in liver and metabolic disorders. Structurally, this compound features acetyl groups at the 3α- and 7β-hydroxyl positions of UDCA, along with a methyl ester at the C24 carboxyl group. Its molecular formula is C29H46O6, with a molecular weight of 490.67 g/mol. It appears as a yellow sticky oil and is soluble in acetone, dichloromethane, and methanol . This compound is primarily used as an intermediate in the synthesis of bile acid metabolites and conjugates, leveraging its acetyl-protected hydroxyl groups for regioselective functionalization .

Properties

IUPAC Name |

methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O6/c1-17(7-10-26(32)33-6)22-8-9-23-27-24(12-14-29(22,23)5)28(4)13-11-21(34-18(2)30)15-20(28)16-25(27)35-19(3)31/h17,20-25,27H,7-16H2,1-6H3/t17-,20+,21-,22-,23+,24+,25+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHVKSAMEUAGEN-OSBYRPBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Initial Esterification

The synthesis begins with ursodeoxycholic acid (UDCA), a primary bile acid with hydroxyl groups at the 3α and 7β positions. The first step involves esterification of the C-24 carboxyl group to form the methyl ester. This is typically achieved using methanol as the solvent and sulfuric acid as the catalyst at 50°C for 3 hours, yielding methyl ursodeoxycholate. The molar ratio of UDCA to sulfuric acid is critical, with optimal results observed at 100:10.

Di-O-acetylation of Hydroxyl Groups

Following carboxyl esterification, the 3α and 7β hydroxyl groups undergo acetylation. The compound is dissolved in pyridine, and acetic anhydride is added in a 1:5 molar ratio relative to the substrate. Catalyzed by 4-dimethylaminopyridine (DMAP), this reaction proceeds at room temperature, selectively acetylating both hydroxyl groups without side reactions. Pyridine acts as both solvent and auxiliary base, neutralizing acetic acid byproducts and driving the reaction to completion.

Purification and Characterization

The crude product is purified via column chromatography using dichloromethane/methanol gradients. The final compound is characterized as a yellow sticky oil, soluble in acetone, dichloromethane, and methanol. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure, with key signals corresponding to the acetylated hydroxyls (δ 2.03–2.07 ppm for acetate methyl groups) and the C-24 methyl ester (δ 3.65 ppm).

Optimization of Reaction Conditions

Catalysts and Solvents

-

Esterification Catalysts : Sulfuric acid outperforms alternatives like p-toluenesulfonic acid due to its strong protonating ability, which accelerates carboxyl activation.

-

Acetylation Solvents : Pyridine is preferred over dichloromethane or DMF because it solubilizes both the substrate and acetic anhydride while neutralizing acidic byproducts.

Temperature and Time

Yield and Scalability

The optimized two-step process achieves an overall yield of 82–85% on a laboratory scale. Industrial-scale trials report consistent yields of 78–80%, with minor losses attributed to purification steps.

Comparative Analysis of Synthetic Methods

Traditional Approaches

Early methods, such as those by Takashi et al. (1982), used chenodeoxycholic acid as the starting material and achieved a meager 26% yield over three steps due to poor selectivity and byproduct formation. Festa et al. (2014) improved yields to 40% but required harsh conditions, including high-pressure hydrogenation and toxic reagents.

Modern Innovations

The patent CN109912676B introduces a streamlined process with the following advantages:

-

Selective Protection : Sequential esterification and acetylation prevent unwanted side reactions at the 12α position.

-

Mild Conditions : Room-temperature acetylation reduces energy costs and equipment demands.

-

Cost-Effectiveness : DMAP and pyridine are recyclable, lowering reagent expenses.

Challenges and Solutions

Stereochemical Control

Maintaining the 3α and 7β configurations is critical. Impurities like 3β-epimers form if oxidation-reduction steps are improperly controlled. The use of stereoselective catalysts, such as (R)-methyl oxazaborolidine, mitigates this issue by ensuring >99% enantiomeric excess.

Byproduct Formation

Over-acetylation at the 12α position occurs if reaction times exceed 3 hours. This is addressed by real-time monitoring via thin-layer chromatography (TLC) and precise stoichiometric control of acetic anhydride.

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

3alpha,7beta-Di-O-acetyl Ursodeoxycholic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Basic Information

- Chemical Name : 3α,7β-Di-O-acetyl Ursodeoxycholic Acid Methyl Ester

- CAS Number : 60384-30-7

- Molecular Formula : C29H46O6

- Molecular Weight : 490.67 g/mol

- Appearance : Yellow sticky oil

- Solubility : Soluble in acetone, dichloromethane, and methanol

Bile Acid Metabolism

DUCA plays a crucial role in the study of bile acid metabolism. It serves as a reactant in the synthesis of various bile acids and their metabolites, enabling researchers to investigate the pathways and mechanisms involved in bile acid biosynthesis and transformation .

Enzyme Studies

The compound is utilized in enzyme studies, particularly involving hydroxysteroid dehydrogenases (HSDHs). These enzymes are pivotal in the bioconversion processes that modify bile acids, including UDCA. Research has shown that DUCA can act as a substrate for specific HSDHs, allowing for insights into enzyme specificity and catalytic mechanisms .

Treatment of Liver Diseases

UDCA itself is known for its hepatoprotective properties. DUCA, being a derivative, is explored for similar therapeutic effects. Studies indicate that it may enhance liver function by promoting bile flow and reducing cholesterol levels within the liver .

Sclerosing Cholangitis

Research has suggested that compounds related to UDCA can be beneficial in treating conditions like primary sclerosing cholangitis (PSC). DUCA's potential to modify bile acid profiles might offer therapeutic advantages over traditional UDCA treatment .

Organic Synthesis

DUCA is employed in organic synthesis as a chiral building block due to its unique stereochemistry. It facilitates the development of complex molecules through various reactions such as esterification and acylation .

Biocatalysis

The compound is also significant in biocatalytic processes where enzymes are used to perform selective modifications on substrates. This application aligns with green chemistry principles by providing environmentally friendly synthetic routes for pharmaceutical compounds .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3alpha,7beta-Di-O-acetyl Ursodeoxycholic Acid Methyl Ester involves its interaction with bile acids and their receptors. It is believed to exert its effects by modulating the composition of bile, reducing the toxicity of bile acids, and promoting the dissolution of cholesterol gallstones. The compound may also have anti-inflammatory and cytoprotective effects, which contribute to its therapeutic potential.

Comparison with Similar Compounds

Key Differences and Implications

Structural Modifications: 3α,7β-Di-O-acetyl UDCA Methyl Ester is distinguished by dual acetyl groups, which enhance lipophilicity and metabolic stability compared to non-acetylated derivatives like Ursodeoxycholic Acid Methyl Ester . Acetoacetate hybrids (e.g., 3α-acetoacetoxy UDCA) introduce ketone-bearing moieties, enabling participation in multicomponent reactions (e.g., Biginelli reaction) for drug scaffold diversification .

Synthetic Methods: Enzymatic approaches (e.g., Candida antarctica lipase B) enable regioselective acylation at the 3α-position, whereas thermal condensation achieves bis-acylation (e.g., 3α,7β-bis-acetoacetoxy UDCA) with higher yields (80%) but less control .

Biological Activity: Ursodeoxycholic Acid Methyl Ester shows diminished activation of BKCa channels compared to deoxycholic acid, likely due to reduced hydrophobicity . UDCMe-Z-DHA, a triazole-linked hybrid, exhibits enhanced stability and cytotoxicity in hepatocellular carcinoma cells, highlighting the impact of conjugation on pharmacokinetics .

Metabolic and Therapeutic Potential: The acetyl groups in 3α,7β-Di-O-acetyl UDCA Methyl Ester may protect against rapid hepatic metabolism, extending its half-life compared to hydroxyl-rich derivatives like 3β,7β-dihydroxy-5β-cholan-24-oic acid . 24-Nor UDCA-d5 Methyl Ester, a deuterated analog, demonstrates improved efficacy in cholestatic liver disease models, underscoring the role of isotopic labeling in drug optimization .

Biological Activity

3alpha,7beta-Di-O-acetyl Ursodeoxycholic Acid Methyl Ester (UDCA-ME) is a modified form of ursodeoxycholic acid (UDCA), a bile acid known for its therapeutic properties in various liver diseases and potential anticancer activities. This article explores the biological activity of UDCA-ME, focusing on its mechanisms, therapeutic applications, and comparative efficacy in different biological contexts.

Chemical Structure and Synthesis

UDCA-ME is synthesized by acetylation of UDCA, enhancing its solubility and bioavailability. The structural modifications aim to improve its pharmacokinetic profile while retaining the beneficial properties of UDCA.

Biological Activity Overview

The biological activities of UDCA-ME can be categorized into several key areas:

- Hepatoprotective Effects : UDCA has been widely studied for its protective effects against cholestatic liver diseases. Studies indicate that UDCA-ME may enhance these effects through improved cellular uptake and reduced cytotoxicity in hepatocytes.

- Anticancer Properties : Recent research highlights the potential of UDCA-ME as an anticancer agent. It has shown significant activity against hepatocellular carcinoma (HCC) cells, with mechanisms involving cell cycle arrest and apoptosis induction.

Hepatoprotection

UDCA exerts hepatoprotective effects through several mechanisms:

- Reduction of Endoplasmic Reticulum Stress : UDCA alleviates ER stress in endothelial cells, which is crucial in conditions like atherosclerosis. This action may also extend to hepatocytes, reducing liver damage due to cholestasis .

- Immunomodulation : UDCA modulates immune responses, reducing inflammation associated with liver diseases. It inhibits dendritic cell function, leading to decreased eosinophilic inflammation .

Anticancer Activity

UDCA-ME has demonstrated promising anticancer properties:

- Cell Cycle Arrest : In HCC cells, UDCA-ME induces G0/G1 phase arrest, preventing cell proliferation .

- Reactive Oxygen Species (ROS) Induction : The compound increases ROS levels, which can trigger apoptotic pathways .

- Stability and Efficacy : Compared to its parent compound DHA (Dihydroartemisinin), UDCA-ME exhibits greater stability and potency against cancer cells .

Table 1: Summary of Biological Activities of UDCA-ME

Case Study: Anticancer Efficacy in HCC

A recent study evaluated the efficacy of UDCA-ME in HepG2 cells. The findings revealed that:

Q & A

Q. Methodological Insight

- Solvent Selection : Use DMI for its stable five-membered ring structure, enabling 98% conversion of 7-ketolithocholic acid (7K-LCA) to UDCA derivatives .

- Electrode Optimization : Cu electrodes in DMI/HMPA (1:1) mixtures enhance electrochemical reduction efficiency due to high substrate binding energy (DFT calculations) .

How do solvent electronic properties (e.g., HOMO-LUMO gaps) influence the stereoselective reduction of 7K-LCA to UDCA derivatives?

Advanced Research Focus

Density Functional Theory (DFT) simulations reveal that solvent HOMO-LUMO gaps (ΔE) correlate with reducibility. DMI has a higher ΔE (8.68 eV) compared to HMPA (6.67 eV) and DMPU (6.66 eV), indicating lower electron transfer efficiency but greater stability for stereoselective reduction . Polar solvents with higher dipole moments (e.g., DMPU: 4.10 Debye) may disrupt intermediate solvation, favoring side reactions .

Q. Methodological Insight

- DFT Parameters : Prioritize solvents with EHOMO < -6.0 eV and ΔE > 6.5 eV to balance reducibility and stability (Table 1, ).

- Validation : Pair simulations with linear sweep voltammetry to confirm solvent-electrode interactions .

What validated analytical methods ensure purity assessment of 3α,7β-Di-O-acetyl UDCA Methyl Ester in pharmaceutical-grade research?

Basic Research Focus

Reverse-phase HPLC with refractive index detection is widely used for impurity profiling. For example, a validated method quantifies CDCA in UDCA preparations with a limit of detection (LOD) <0.1% using coulometric electrochemical detection .

Q. Advanced Research Insight

- HPLC Conditions : Use C18 columns with water-acetonitrile gradients (pH 2.5) to resolve acetylated derivatives from deacetylated by-products .

- Reference Standards : Cross-validate against pharmacopeial standards (USP/EP) for regulatory compliance .

How can molecular dynamics (MD) simulations improve solvent and catalyst selection for large-scale electrochemical synthesis?

Advanced Research Focus

MD simulations in Materials Studio predict electrode-substrate binding energies. Cu exhibits the highest affinity for 7K-LCA (-4.2 eV), followed by Pb (-3.8 eV), making it ideal for high-yield electrolysis . Solvent polarity simulations (e.g., DMI’s dielectric constant) optimize electrolyte compatibility .

Q. Methodological Insight

- Binding Energy Screening : Prioritize metals with binding energies > -3.5 eV to enhance reaction kinetics .

- Solvent Compatibility Testing : Simulate solvent-substrate interactions to avoid by-product formation .

What pharmacokinetic advantages arise from acetylating UDCA at the 3α and 7β positions?

Basic Research Focus

Acetylation enhances lipophilicity, improving intestinal absorption and metabolic stability. In vivo studies show acetylated derivatives bypass hepatic first-pass metabolism more effectively than UDCA, increasing systemic bioavailability .

Q. Advanced Research Insight

- Metabolomics Profiling : Use LC-MS to track acetylated metabolites in urine, comparing profiles to native UDCA (e.g., reduced urinary excretion in NAFLD models) .

- Enzymatic Stability : Test resistance to deacetylation by carboxylesterases using liver microsomal assays .

How can researchers resolve discrepancies in reported solvent performance for UDCA derivative synthesis?

Advanced Research Focus

Contradictions arise from solvent purity, electrode materials, and reaction scale. For example, HMPA may yield high conversion rates in small batches but degrade in industrial-scale electrolysis due to chloride contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.